1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine
Beschreibung
1-((3,5-Dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a sulfonamide-derived compound featuring a piperidine core linked to a substituted pyrazole ring. The pyrazole moiety is modified with two methyl groups (at positions 3 and 5) and a tosyl (p-toluenesulfonyl) group at position 1.
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-13-7-9-16(10-8-13)25(21,22)20-15(3)17(14(2)18-20)26(23,24)19-11-5-4-6-12-19/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNUGWQDYXVRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a sulfonyl group attached to a tosylated pyrazole. Its molecular formula is with a molecular weight of approximately 336.39 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of 1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves the reaction of piperidine derivatives with tosylated pyrazole intermediates. This process often employs various coupling agents and solvents to optimize yield and purity.
Antibacterial Properties
Research has indicated that compounds containing the piperidine nucleus exhibit significant antibacterial activity. A study evaluated several derivatives including the target compound against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | B. subtilis | 18 |
Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results showed that it possesses moderate inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease and certain infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 45.3 |
| Urease | 38.7 |
Anticancer Activity
In vitro studies have suggested that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with standard chemotherapy agents showed enhanced efficacy, indicating potential for development as an adjunct therapy in cancer treatment .
Case Studies
Case Study 1: Antifungal Activity
A derivative of the compound was tested against several phytopathogenic fungi, showing effective inhibition of mycelial growth. This suggests its potential application in agricultural settings to control fungal diseases .
Case Study 2: Synergistic Effects in Cancer Treatment
In a study involving MCF-7 cells, the combination of the compound with doxorubicin resulted in a lower IC50 compared to doxorubicin alone, indicating a synergistic effect that enhances cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Piperidine Sulfonamides
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Tosyl Group vs. Phenylbutyl/Thio Substituents
The target compound’s tosyl group introduces significant steric bulk and electron-withdrawing properties compared to phenylbutyl () or thio-containing analogs (). This may enhance binding specificity in hydrophobic pockets while reducing metabolic instability. In contrast, phenylbutyl derivatives exhibit flexibility in orientation, adapting to larger hydrophobic cavities near helices α4/α5 .
Sulfonyl vs. Thio Linkers
The sulfonyl bridge in the target compound provides rigidity and polarity, favoring interactions with charged residues (e.g., Glu172 salt bridges in ).
Piperidine Substitutions
- Piperidin-4-one (): The ketone group introduces a hydrogen-bond acceptor, useful for targeting polar active sites.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
